molecular formula C38H26O2 B14080711 9,9'(Biphenyl-4,4'-diyl)difluoren-9-ol CAS No. 427165-44-4

9,9'(Biphenyl-4,4'-diyl)difluoren-9-ol

Cat. No.: B14080711
CAS No.: 427165-44-4
M. Wt: 514.6 g/mol
InChI Key: COCUJCCLTHFNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9’-(Biphenyl-4,4’-diyl)difluoren-9-ol (hereafter referred to as Biphenyl-difluorenol) is a wheel-and-axle host compound characterized by a central biphenyl group bridging two fluorenol moieties. Its molecular formula is $ \text{C}{37}\text{H}{26}\text{O}_2 $, with a molecular weight of 502.6 g/mol. This compound is notable for its ability to form inclusion complexes with polar aprotic solvents (e.g., tetramethylurea, THF, and diethyl ether) via classical and non-classical hydrogen bonds . Its biphenyl linkage provides structural rigidity and extended π-conjugation, influencing both host-guest selectivity and crystal packing .

Properties

CAS No.

427165-44-4

Molecular Formula

C38H26O2

Molecular Weight

514.6 g/mol

IUPAC Name

9-[4-[4-(9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol

InChI

InChI=1S/C38H26O2/c39-37(33-13-5-1-9-29(33)30-10-2-6-14-34(30)37)27-21-17-25(18-22-27)26-19-23-28(24-20-26)38(40)35-15-7-3-11-31(35)32-12-4-8-16-36(32)38/h1-24,39-40H

InChI Key

COCUJCCLTHFNHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol typically involves the reaction of fluorenone with biphenyl derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol .

Chemical Reactions Analysis

Types of Reactions

9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of fluoren-9-ol and biphenyl, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9’(Biphenyl-4,4’-diyl)difluoren-9-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors or enzymes, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

9,9’-(1,4-Phenylene)bis(fluoren-9-ol) (Phenylene-difluorenol)

  • Central linkage : 1,4-Phenylene
  • Molecular formula : $ \text{C}{32}\text{H}{22}\text{O}_2 $ (438.5 g/mol)
  • Key properties: Forms 1:2 host-guest complexes with tetramethylurea (TMU), crystallizing in the monoclinic space group $ P2_1/c $ . Exhibits lower thermal stability compared to Biphenyl-difluorenol due to shorter linkage, reducing steric hindrance during guest desorption . Limited selectivity data, but structurally analogous to Biphenyl-difluorenol in forming hydrogen-bonded networks .

9,9’-(Ethyne-1,2-diyl)bis(fluoren-9-ol) (Ethynediyl-difluorenol)

  • Central linkage : Ethyne-1,2-diyl
  • Molecular formula : $ \text{C}{30}\text{H}{18}\text{O}_2 $ (410.5 g/mol)
  • Key properties: Displays anti-Arrhenius kinetics during guest enclathration, a behavior also observed in Biphenyl-difluorenol . Selectively encapsulates ethanol (EtOH) over acetonitrile (MeCN) in mixed guest systems, attributed to stronger O–H···N hydrogen bonding with EtOH . Crystallizes in $ P21/n $, differing from Biphenyl-difluorenol’s $ P21/c $, due to ethynediyl-induced linearity .

Biphenyl-difluorenol

  • Central linkage : Biphenyl-4,4’-diyl
  • Molecular formula : $ \text{C}{37}\text{H}{26}\text{O}_2 $ (502.6 g/mol)
  • Key properties: Demonstrates high selectivity for tetrahydrofuran (THF) over diethyl ether (Et₂O), driven by favorable steric and electronic interactions with the biphenyl spacer . Thermal desorption activation energies range from 103.1 to 159.6 kJ/mol, higher than Ethynediyl-difluorenol, indicating greater thermal stability . Forms monoclinic $ P2_1/c $ crystals with TMU, stabilized by intermolecular O–H···O hydrogen bonds .

Structural and Functional Comparison Table

Property Phenylene-difluorenol Ethynediyl-difluorenol Biphenyl-difluorenol
Central linkage 1,4-Phenylene Ethyne-1,2-diyl Biphenyl-4,4’-diyl
Host:guest ratio 1:2 (TMU) 1:2 (TMU) 1:2 (TMU, THF, Et₂O)
Crystal system Monoclinic ($ P2_1/c $) Monoclinic ($ P2_1/n $) Monoclinic ($ P2_1/c $)
Selectivity Moderate (THF, morpholine) High (EtOH > MeCN) High (THF > Et₂O)
Activation energy N/A ~100 kJ/mol (estimated) 103.1–159.6 kJ/mol
Key application Solvent inclusion Anti-Arrhenius kinetics Selective clathrates

Research Findings and Insights

  • Host-guest selectivity: Biphenyl-difluorenol’s extended biphenyl backbone enhances steric complementarity with planar guests like THF, outperforming Phenylene- and Ethynediyl-difluorenol in discriminating between similarly sized solvents .
  • Thermal stability: Higher activation energies for desorption in Biphenyl-difluorenol correlate with stronger van der Waals interactions and hydrogen-bond networks, critical for applications requiring thermal resilience .
  • Crystal engineering : The biphenyl linkage induces denser packing compared to ethynediyl, reducing pore flexibility but improving structural predictability in inclusion compounds .

Biological Activity

9,9'(Biphenyl-4,4'-diyl)difluoren-9-ol, also known by its CAS number 427165-44-4, is a compound that has garnered attention for its potential biological activities. This article explores the chemical properties, synthesis methods, and biological effects of this compound, drawing from various research findings and case studies.

Molecular Structure:

  • Molecular Formula: C27H22O
  • Molecular Weight: 374.46 g/mol
  • IUPAC Name: 9,9-bis(4-hydroxyphenyl)fluorene

The compound features a difluorene structure with biphenyl moieties that contribute to its unique electronic properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Fluorene Derivatives: The initial step often includes the synthesis of fluorene derivatives through Friedel-Crafts reactions.
  • Biphenyl Coupling: Coupling reactions between biphenyl derivatives and fluorene precursors are carried out to form the desired difluorene structure.
  • Hydroxylation: The final step involves the introduction of hydroxyl groups at the para positions of the biphenyl units.

Biological Activity

Research into the biological activity of this compound reveals several potential applications:

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Recent investigations suggest that this compound may possess anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects. It has been shown to reduce neuronal cell death in models of neurodegenerative diseases, potentially through its antioxidant mechanisms and modulation of neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging ability
AnticancerInhibition of cancer cell proliferation; induction of apoptosis
NeuroprotectiveReduction in neuronal cell death in neurodegenerative models

Detailed Research Findings

  • Antioxidant Activity:
    • A study assessed the compound's ability to reduce oxidative stress markers in cellular models. Results indicated a marked decrease in reactive oxygen species (ROS) levels upon treatment with varying concentrations of this compound .
  • Anticancer Mechanism:
    • Research involving breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased apoptosis rates linked to mitochondrial dysfunction .
  • Neuroprotective Mechanism:
    • In a model of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.